Xylotriose

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O13 |

|---|---|

Molecular Weight |

414.36 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |

InChI Key |

JCSJTDYCNQHPRJ-FDVJSPBESA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |

Synonyms |

xylotriose |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Xylotriose

An In-depth Technical Guide to the Chemical Structure of Xylotriose

Introduction

This compound is a xylooligosaccharide (XOS), a functional prebiotic consisting of three D-xylose units.[1][2] It is a naturally occurring sugar found in sources like corn and various agricultural wastes and is commonly produced by the enzymatic or chemical hydrolysis of xylan, the second most abundant polysaccharide in plant biomass.[3][4][5] As a bifidogenic factor, this compound promotes the growth of beneficial gut bacteria.[6][7] Its distinct structure and physicochemical properties make it a subject of interest in research, food science, and potentially therapeutic applications.

Chemical Structure

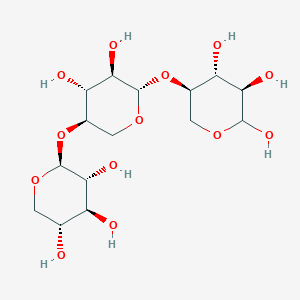

This compound is a trisaccharide with the chemical formula C₁₅H₂₆O₁₃.[1] Its structure is defined by its constituent monosaccharides and the specific linkages connecting them.

-

Monosaccharide Units : The molecule is a homooligomer composed exclusively of three D-xylose (a pentose sugar) units in their pyranose (six-membered ring) form.

-

Glycosidic Linkages : These D-xylose units are linked linearly by β-(1→4) glycosidic bonds.[1][8] This means the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the linkage in the beta configuration.

The systematic IUPAC name for this structure is β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-D-xylopyranose.[1][8]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, analysis, and application. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O₁₃ | [1][3][9][10] |

| Molecular Weight | 414.36 g/mol | [1][3][9][11] |

| CAS Number | 47592-59-6 | [1][3][9][10] |

| Appearance | White to off-white solid powder | [9][10] |

| Melting Point | 204-206°C | [3] |

| Density | 1.68 ± 0.1 g/cm³ | [3] |

| Boiling Point | 767.6 ± 60.0 °C (Predicted) | [3] |

| Solubility | H₂O: 125 mg/mL (ultrasonic assistance may be needed) | [6][9] |

| DMSO: 30 - 100 mg/mL | [4][6][11] | |

| DMF: 30 mg/mL | [4] | |

| Purity | > 90% (Commercial preparations) | [10] |

| Stability | Stable for > 2 years under recommended storage conditions | [4][10] |

Experimental Protocols

The production and characterization of this compound involve specific biochemical and analytical methodologies.

Production via Enzymatic Hydrolysis of Xylan

This compound is commonly produced by the controlled hydrolysis of xylan, a major component of hemicellulose.[2][3]

-

Objective : To selectively cleave xylan into smaller xylooligosaccharides, primarily this compound.

-

Apparatus : Bioreactor/reaction vessel, pH meter, temperature controller, filtration system.

-

Reagents : Purified xylan source (e.g., from corncob, sugarcane bagasse, or beechwood), purified endo-1,4-β-xylanase enzyme, buffer solution (e.g., sodium phosphate or sodium acetate, pH typically 5.0-7.0).

-

Methodology :

-

A suspension of xylan (e.g., 1-5% w/v) is prepared in the selected buffer within the bioreactor.

-

The temperature and pH are adjusted to the optimal conditions for the specific xylanase being used.

-

The endo-xylanase is added to the xylan slurry to initiate hydrolysis. The enzyme-to-substrate ratio is a critical parameter to control the degree of polymerization of the resulting products.

-

The reaction is allowed to proceed for a defined period (e.g., 2-24 hours), with reaction progress monitored by analyzing samples for reducing sugars or by chromatography.

-

The reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

The resulting mixture is centrifuged and/or filtered to remove insoluble residual xylan.

-

The supernatant, containing a mixture of xylooligosaccharides (XOS), is collected for purification.

-

Purification and Analysis by Ion Chromatography

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a standard method for the separation and quantification of oligosaccharides like this compound.

-

Objective : To separate this compound from other XOS (xylobiose, xylotetraose, etc.) and quantify it.

-

Apparatus : Ion chromatography system (e.g., Dionex ICS-3000) equipped with a PAD detector and a carbohydrate-specific anion-exchange column (e.g., CarboPac series).[12]

-

Reagents : Deionized water (18.2 MΩ·cm), sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase gradient, certified this compound standard.

-

Methodology :

-

The crude XOS mixture is diluted appropriately with deionized water and filtered through a 0.22 µm syringe filter.

-

The sample is injected into the HPAEC system.

-

Separation is achieved by applying a gradient of NaOAc in an NaOH eluent. The negatively charged hydroxyl groups of the carbohydrates interact with the anion-exchange column, with longer oligosaccharides binding more strongly.

-

Detection is performed electrochemically using a gold electrode in the PAD cell, which provides high sensitivity for carbohydrates without requiring derivatization.

-

Identification is based on matching the retention time with that of the pure this compound standard.

-

Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the certified standard.

-

Biological Role and Interactions

This compound is not a component of classical signaling pathways but plays a significant role as a signaling molecule and substrate in microbial ecosystems.

-

Prebiotic Activity : In the mammalian gut, this compound cannot be hydrolyzed by host digestive enzymes but is selectively utilized by beneficial bacteria, such as Bifidobacterium and Lactobacillus species.[13] This bifidogenic effect helps improve the gut microbial balance.

-

Inducer of Xylanase Expression : In xylanolytic bacteria like Paenibacillus sp. W-61, this compound acts as an inducer for the expression of xylanase genes.[9] Basal levels of xylanase break down xylan into small oligosaccharides. When this compound enters the cell, it enhances the activity of the xylanase gene promoter (e.g., xyn5), leading to increased production of the xylanase enzyme, thereby promoting more efficient utilization of xylan from the environment.[9]

References

- 1. This compound | C15H26O13 | CID 10201852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | CAS#:47592-59-6 | Chemsrc [chemsrc.com]

- 8. journals.caf.ac.cn [journals.caf.ac.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Oligosaccharide | Megazyme [megazyme.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 13. researchgate.net [researchgate.net]

Biological function of Xylotriose as a bifidogenic factor

An In-Depth Technical Guide to the Biological Function of Xylotriose as a Bifidogenic Factor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Xylooligosaccharides (XOS) are sugar oligomers derived from xylan, a major component of plant hemicellulose. These non-digestible carbohydrates are recognized as potent prebiotics, primarily for their ability to selectively stimulate the growth and activity of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[1] this compound (X3), a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds, is a principal bioactive component of XOS mixtures.[2][3] Due to its low degree of polymerization, this compound is readily metabolized by specific gut microbes and is considered to have one of the highest prebiotic effects among XOS fractions.[4]

This technical guide provides a comprehensive overview of the biological function of this compound as a bifidogenic factor. It details the molecular mechanisms of its metabolism by Bifidobacterium, presents quantitative data from key in vitro and in vivo studies, and outlines the detailed experimental protocols used to generate this evidence.

Mechanism of Action: this compound Metabolism in Bifidobacterium

The selective utilization of this compound by Bifidobacterium is a highly efficient process involving specific transporters and intracellular enzymes. Unlike some gut bacteria that may rely on extracellular degradation, bifidobacteria primarily internalize oligosaccharides before hydrolysis.[5] This strategy prevents other members of the gut microbiota from accessing the xylose monomers, conferring a competitive advantage.

The generally accepted metabolic pathway involves three main steps:

-

Uptake: this compound is transported across the cell membrane into the cytoplasm. This is predominantly accomplished by ATP-binding cassette (ABC) type transporters, which are highly specific for oligosaccharides.[4][5][6] These systems use the energy from ATP hydrolysis to import substrates against a concentration gradient.

-

Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed into its constituent monosaccharides (xylose) and smaller oligosaccharides (xylobiose). This breakdown is catalyzed by intracellular β-xylosidases (EC 3.2.1.37), which belong to various glycoside hydrolase (GH) families, most notably GH43.[4][7]

-

Metabolism via the "Bifid Shunt": The resulting D-xylose is converted to D-xylulose-5-phosphate (X5P) by the enzymes xylose isomerase and xylulokinase.[8] X5P then enters the central metabolic pathway of bifidobacteria, known as the fructose-6-phosphate or "Bifid Shunt".[9] This pathway is characterized by the key enzyme fructose-6-phosphate phosphoketolase (F6PPK) and results in the production of lactate and acetate, typically in a theoretical molar ratio of 2:3, with the generation of 2.5 ATP molecules per mole of glucose equivalent.[9][10]

Quantitative Data on Bifidogenic Effects

The bifidogenic nature of this compound has been quantified in numerous in vitro and in vivo studies. This compound (often as a major component of XOS) consistently demonstrates a selective advantage for Bifidobacterium species, leading to increased population densities and the production of beneficial metabolites.

In Vitro Studies

In vitro studies using pure cultures of bifidobacteria or complex fecal communities confirm the potent bifidogenic activity of this compound. Studies have shown that fractions rich in this compound (XOS₃) and xylotetraose (XOS₄) can be more potent stimulators for certain strains, such as B. bifidum, than broader XOS mixtures.[11]

Table 1: Effect of XOS Fractions on Bifidobacterium Growth In Vitro

| Bifidobacterium Species | Carbon Source (0.5%) | Final Optical Density (OD₆₀₀) | Fold Change vs. Control | Reference |

|---|---|---|---|---|

| B. bifidum ATCC 29521 | Control (No added sugar) | 0.2 ± 0.01 | 1.0 | [11] |

| XOS Mixture | 1.0 ± 0.05 | 5.0 | [11] | |

| This compound (XOS₃) | 1.4 ± 0.07 | 7.0 | [11] | |

| B. breve ATCC 15700 | Control (No added sugar) | 0.3 ± 0.02 | 1.0 | [11] |

| XOS Mixture | 1.2 ± 0.06 | 4.0 | [11] | |

| This compound (XOS₃) | 1.3 ± 0.05 | 4.3 | [11] | |

| B. adolescentis | Glucose | ~0.45 | - | [2] |

| | XOS (High X2-X3) | ~0.47 | - |[2] |

Note: Data are represented as mean ± standard deviation where available or approximated from published graphs.

In Vivo Animal Studies

Animal models provide crucial evidence for the physiological effects of this compound supplementation. Studies in mice fed high-fat diets have shown that XOS supplementation can significantly increase the abundance of Bifidobacterium in the cecum, which is associated with improved metabolic health.[1][12][13]

Table 2: Effect of XOS Supplementation on Cecal Bifidobacterium Abundance in Mice

| Study Model | Dietary Group | Bifidobacterium Abundance (Relative %) | Reference |

|---|---|---|---|

| C57BL/6J Mice (High-Fat Diet) | HFD Control | 0.17% | [1] |

| HFD + XOS (500 mg/kg) | 1.37% (8.06-fold increase) | [1] | |

| C57BL/6J Mice (High-Fat Diet) | HFD Control | ~1% | [12][13] |

| | HFD + XOS (8% w/w) | ~10% (10-fold increase) |[12][13] |

Human Clinical Trials

Human trials corroborate the findings from in vitro and animal studies. Supplementation with low doses of XOS has been shown to significantly increase fecal Bifidobacterium counts in healthy adults.[14][15]

Table 3: Effect of XOS Supplementation on Fecal Bifidobacterium in Healthy Adults

| Study Design | Daily Dose | Duration | Change in Bifidobacterium (log₁₀ cells/g feces) | Reference |

|---|---|---|---|---|

| Randomized, double-blind, placebo-controlled | 1.4 g XOS | 8 weeks | +0.4 | [14][15] |

| 2.8 g XOS | 8 weeks | +0.7 | [14][15] |

| Randomized, controlled | ~1.2 g XOS (in porridge) | 6 weeks | Significant increase vs. placebo |[16] |

Metabolic End-Products: Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by bifidobacteria leads to the production of SCFAs, primarily acetate and lactate.[2] Acetate can be utilized by other gut bacteria, such as butyrate-producers (Faecalibacterium prausnitzii), in a process known as cross-feeding. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory properties. This increase in total SCFAs contributes to a lower colonic pH, which helps inhibit the growth of pathogenic bacteria and improves mineral absorption.[2]

Table 4: Effect of XOS Supplementation on Cecal SCFA Concentrations in Mice on a High-Fat Diet

| SCFA (μmol/g cecal content) | HFD Control Group | HFD + XOS (8% w/w) Group | P-value | Reference |

|---|---|---|---|---|

| Acetic Acid | 35.5 | 52.7 | < 0.05 | [12][17] |

| Propionic Acid | 5.3 | 9.3 | < 0.05 | [12][17] |

| Butyric Acid | 5.0 | 11.9 | < 0.05 | [12][17] |

| Total SCFAs | 48.6 | 76.6 | < 0.05 |[12][17] |

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to evaluate the bifidogenic properties of this compound.

In Vitro Fecal Fermentation

This method simulates the conditions of the human colon to assess the impact of a substrate on a complex microbial community.

-

Fecal Sample Collection: Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least 3-6 months.[18] Samples should be collected in anaerobic containers and processed immediately (within 2 hours) in an anaerobic chamber.

-

Preparation of Fecal Inoculum: Homogenize the fecal sample (10-20% w/v) in a sterile, pre-reduced phosphate-buffered saline (PBS) or similar buffer inside an anaerobic chamber.[18][19]

-

Fermentation Medium: Prepare a basal medium that supports microbial growth but does not contain a carbohydrate source. A typical medium contains peptone, yeast extract, salts (NaCl, K₂HPO₄, KH₂PO₄, MgSO₄, CaCl₂), hemin, vitamin K, L-cysteine (as a reducing agent), and a resazurin indicator.[20] Autoclave and cool under anaerobic conditions.

-

Experimental Setup: In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or deep 96-well plates). Add the test substrate (e.g., 0.5-1.0% w/v this compound) to the treatment vessels and nothing to the negative control vessels.

-

Inoculation and Incubation: Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[18] Seal the vessels and incubate at 37°C with gentle shaking for a period of 24 to 72 hours.

-

Sampling: Collect aliquots from each vessel at specified time points (e.g., 0, 12, 24, 48 hours) for pH measurement, microbial community analysis, and SCFA analysis. Samples for DNA analysis and SCFA analysis should be flash-frozen and stored at -80°C.

Quantification of Bifidobacterium by qPCR

Quantitative real-time PCR (qPCR) is a standard method for accurately quantifying specific bacterial populations.

-

DNA Extraction: Extract total bacterial DNA from fecal or fermentation samples (approx. 200 mg) using a validated commercial kit (e.g., QIAamp DNA Stool Mini Kit).[21] The protocol should include a mechanical lysis step (bead-beating) to ensure efficient disruption of Gram-positive bacterial cell walls.[21]

-

Primer and Probe Design: Use primers specific to a conserved gene in the Bifidobacterium genus, such as the 16S rRNA gene or the groEL gene.[21][22] For example, genus-specific primers targeting the 16S rRNA gene are commonly used.

-

qPCR Reaction: Prepare a reaction mix containing DNA polymerase, dNTPs, SYBR Green dye or a specific probe (e.g., TaqMan), forward and reverse primers, and the template DNA.

-

Standard Curve: Create a standard curve using a 10-fold serial dilution of a known quantity of plasmid DNA containing the target gene or genomic DNA from a pure culture of a known Bifidobacterium strain (e.g., B. longum).[21]

-

Thermocycling and Data Analysis: Run the qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19] The quantification cycle (Cq) values are used to determine the initial copy number of the target gene in each sample by comparing them to the standard curve. Results are typically expressed as log₁₀ gene copies per gram of wet feces.[21] The detection limit is often around 5 x 10⁴ cells per gram of feces.[23]

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

GC is the gold standard for separating and quantifying volatile SCFAs.

-

Sample Preparation and Extraction:

-

Thaw frozen fermentation or cecal samples. Homogenize a known weight of the sample (e.g., 100-200 mg) in water or PBS.

-

Acidify the sample by adding an acid (e.g., hydrochloric or metaphosphoric acid) to protonate the SCFAs, making them more volatile.[24][25]

-

Add an internal standard (e.g., 2-ethylbutyric acid or heptanoic acid) for accurate quantification.[26]

-

Perform a liquid-liquid extraction by adding a solvent like diethyl ether or a mixture of solvents. Vortex thoroughly and centrifuge to separate the phases.[24]

-

Carefully transfer the organic (upper) layer containing the SCFAs to a new vial.

-

-

Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, especially with mass spectrometry (GC-MS), the extracted SCFAs can be derivatized. A common method is to convert them to pentafluorobenzyl (PFB) esters or trimethylsilyl (TMS) derivatives.[27]

-

GC Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

-

Separation: Use a capillary column with a suitable stationary phase for separating fatty acids (e.g., a DB-23 or FFAP column).[24]

-

Temperature Program: Run a temperature gradient to elute the SCFAs in order of their boiling points (typically acetate, propionate, then butyrate).

-

Detection: Use a Flame Ionization Detector (FID) for quantification.[24] A Mass Spectrometer (MS) can be used for both quantification and confirmation of identity.[26]

-

-

Quantification: Prepare a standard curve with known concentrations of acetate, propionate, butyrate, and other SCFAs. Calculate the concentration of each SCFA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve. Results are expressed as µmol per gram of sample.[12]

Conclusion and Future Directions

This compound is a highly effective bifidogenic factor. Its selective metabolism by Bifidobacterium species, mediated by specific ABC transporters and intracellular β-xylosidases, leads to a significant increase in their population within the gut ecosystem. This proliferation results in the production of beneficial SCFAs, which contribute to improved gut health and may offer systemic metabolic benefits. The robust and reproducible data from in vitro, animal, and human studies underscore the potential of this compound as a targeted prebiotic for functional foods and therapeutic applications.

For drug development professionals, the high selectivity and efficacy of this compound at low doses make it an attractive candidate. Future research should focus on:

-

Strain-Specific Effects: Investigating how different species and strains of Bifidobacterium vary in their ability to metabolize this compound and the resulting impact on host health.

-

Synergistic Formulations: Exploring the combination of this compound with specific probiotic strains (synbiotics) to enhance colonization and functional outcomes.

-

Clinical Applications: Conducting large-scale, well-controlled human clinical trials to validate the benefits of this compound in specific disease contexts, such as metabolic syndrome, inflammatory bowel disease, and obesity.[16][28][29]

References

- 1. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Xylo- oligosaccharides on Proliferatin of Bifidobacterium Adolescentis [spkx.net.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Plant Glycan Metabolism by Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Key Enzyme for the Hydrolysis of β-(1→3)-Xylosyl Linkage in Red Alga Dulse Xylooligosaccharide from Bifidobacterium Adolescentis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fermentation of glucose, lactose, galactose, mannitol, and xylose by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Assessment of the bifidogenic and antibacterial activities of xylooligosaccharide [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xylooligosaccharide increases bifidobacteria but not lactobacilli in human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New real-time quantitative PCR procedure for quantification of bifidobacteria in human fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]

- 27. commons.emich.edu [commons.emich.edu]

- 28. Best practices for designing better clinical trials of probiotics and prebiotics [gutmicrobiotaforhealth.com]

- 29. Design and reporting of prebiotic and probiotic clinical trials in the context of diet and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Biological Role of Xylotriose in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylotriose, a xylooligosaccharide comprised of three xylose units, is a key structural component of xylan, a major hemicellulose in plant cell walls. While not typically found in its free form in significant quantities within plants, it is abundantly available through the enzymatic or chemical hydrolysis of xylan-rich biomass. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, its occurrence as part of the larger xylan polymer, and its emerging role as a signaling molecule in plant defense mechanisms. Detailed experimental protocols for the extraction of xylan, its enzymatic conversion to this compound, and subsequent analytical quantification are provided. Furthermore, this guide summarizes quantitative data on xylooligosaccharide yields from various plant sources and illustrates the proposed signaling pathway of xylan-derived oligosaccharides in plants.

Introduction to this compound

This compound is an oligosaccharide consisting of three β-(1,4)-linked D-xylose units. It is a subdivision of xylooligosaccharides (XOS), which are gaining significant attention in the food, pharmaceutical, and biotechnology sectors for their prebiotic properties and potential health benefits. In the context of plant biology, this compound is a fundamental building block of xylan, a complex polysaccharide that is a primary component of the hemicellulosic fraction of plant cell walls. The controlled breakdown of xylan into smaller oligosaccharides like this compound is a natural process during cell wall remodeling and in response to external stimuli, including pathogen attack.

Natural Sources and Occurrence of this compound in Plants

Free this compound is not a common metabolite found in plant cells. Instead, its occurrence is intrinsically linked to the presence of xylan, the most abundant non-cellulosic polysaccharide in the secondary cell walls of dicots and the primary and secondary cell walls of grasses.

This compound as a Constituent of Xylan

Xylan consists of a linear backbone of β-(1,4)-linked D-xylopyranosyl residues. This backbone can be substituted with various side chains, including arabinofuranosyl, glucuronosyl, and acetyl groups, depending on the plant species and tissue type. This compound represents a three-unit segment of this xylan backbone. The enzymatic hydrolysis of xylan by endo-β-1,4-xylanases specifically cleaves the internal glycosidic bonds of the xylan backbone, releasing a mixture of xylooligosaccharides, including xylobiose, this compound, and larger oligomers.

Plant Sources of Xylan

Xylan is a ubiquitous component of terrestrial plants, making a vast array of plant biomass a potential source of this compound. Significant quantities of xylan are found in:

-

Hardwoods: Species like birch and beech are particularly rich in xylan.

-

Grasses: Cereal straws (wheat, rice, barley), corn cobs, and sugarcane bagasse contain substantial amounts of arabinoxylan, a type of xylan with arabinose side chains.

-

Agricultural Residues: Other agricultural byproducts such as oil palm fronds, cottonseed hulls, and almond shells are also valuable sources of xylan.[1]

Quantitative Analysis of this compound in Plant Biomass

The direct quantification of free this compound in plant tissues is challenging due to its low abundance. However, the potential yield of this compound from the enzymatic hydrolysis of xylan from various plant sources has been reported. The following table summarizes the yield of xylooligosaccharides (XOS), with specific data on this compound where available.

| Plant Source | Pre-treatment/Extraction Method | Hydrolysis Conditions | Total XOS Yield | This compound Content | Reference |

| Oil Palm Frond | Alkaline Extraction | 4 U/mL xylanase, 50°C, 48 h | 113 g (from xylan fraction) | 2 g | [2] |

| Miscanthus x giganteus | Autohydrolysis (180°C, 20 min) | - | 30% of XOS concentrate | 5.9% of XOS concentrate | |

| Sugarcane Leaves | Microwave-assisted & Hydrothermal | Enzymatic Hydrolysis | 9.42 mg/mL | Not specified | [3] |

| Wheat Bran | Chemical pretreatment | Enterobacter hormaechei KS1 xylanase, pH 6.0, 50°C, 24 h | 374 mg/g of xylan | Not specified | [3] |

Experimental Protocols

Protocol for Extraction of Xylan from Lignocellulosic Biomass

This protocol is a generalized method for the alkaline extraction of xylan from plant materials such as corn cobs or sugarcane bagasse.

-

Milling and Sieving: Dry the plant biomass at 60°C to a constant weight and mill it to a fine powder (e.g., 40-60 mesh).

-

Delignification (Optional but Recommended): To increase xylan purity, perform a delignification step by treating the biomass with an acidic sodium chlorite solution at 70-80°C for 1-2 hours. Wash the residue thoroughly with deionized water until the pH is neutral.

-

Alkaline Extraction: Suspend the biomass (or delignified holocellulose) in a 1-2 M NaOH solution containing 0.5% (w/v) sodium borohydride (to prevent alkaline peeling of the polysaccharides). Stir the suspension at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Separation: Centrifuge the mixture to separate the soluble hemicellulose fraction (supernatant) from the insoluble cellulose residue.

-

Precipitation of Xylan: Adjust the pH of the supernatant to 5.0-5.5 with acetic acid. Precipitate the xylan by adding 2-3 volumes of cold ethanol and allowing it to stand at 4°C overnight.

-

Recovery and Drying: Collect the precipitated xylan by centrifugation, wash it with 70% ethanol, then absolute ethanol, and finally dry it under vacuum.

Protocol for Enzymatic Production of this compound from Xylan

This protocol describes the generation of xylooligosaccharides, including this compound, from purified xylan.

-

Substrate Preparation: Prepare a 1-5% (w/v) suspension of the extracted xylan in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0-7.0).

-

Enzymatic Hydrolysis: Add an appropriate endo-β-1,4-xylanase (e.g., from Trichoderma or Aspergillus species) to the xylan suspension. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized (a typical starting point is 10-50 U per gram of xylan).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the xylanase (typically 40-60°C) with constant stirring for a defined period (e.g., 2-24 hours). The reaction time can be varied to control the degree of polymerization of the resulting XOS.

-

Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes.

-

Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains the mixture of xylooligosaccharides.

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the produced xylooligosaccharides.

-

Sample Preparation: Filter the supernatant from the enzymatic hydrolysis step through a 0.22 µm syringe filter before injection into the HPLC system.

-

Chromatographic System:

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a high-performance anion-exchange chromatography (HPAEC) column with a pulsed amperometric detector (PAD) (e.g., CarboPac PA200).

-

Mobile Phase: For an amino column, an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used. For HPAEC, a gradient of sodium hydroxide and sodium acetate is typically employed.[4]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30-40°C.

-

Detector: A refractive index (RI) detector is suitable for the analysis with an amino column. A PAD is used with HPAEC.

-

-

Quantification: Prepare standard curves for xylose, xylobiose, this compound, and other relevant XOS standards of known concentrations. Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Signaling Pathways Involving Xylan-Derived Oligosaccharides

Recent research has illuminated the role of cell wall-derived oligosaccharides as signaling molecules in plants, particularly in the context of plant immunity. These molecules are classified as Damage-Associated Molecular Patterns (DAMPs), which are endogenous elicitors that signal cellular damage and activate defense responses.

Xylan Oligosaccharides as Damage-Associated Molecular Patterns (DAMPs)

When plant cell walls are damaged, either by mechanical wounding or by the action of microbial enzymes during an infection, fragments of cell wall polysaccharides are released into the apoplast. These fragments, including those derived from xylan, can be recognized by the plant as danger signals.[5] While much of the research has focused on oligogalacturonides from pectin, there is growing evidence that hemicellulosic oligosaccharides, such as those from xylan and xyloglucan, also function as DAMPs.[4][5] Specifically, arabinoxylan-oligosaccharides have been shown to trigger defense responses in plants.[5] Although direct evidence for this compound as a specific elicitor is still emerging, it is part of the pool of xylan-derived oligosaccharides that can initiate these signaling cascades.

Proposed Signaling Cascade

The perception of xylan-derived oligosaccharides at the cell surface initiates a signaling cascade that leads to the activation of innate immunity. The proposed pathway is as follows:

-

Perception: Xylan oligosaccharides are recognized by pattern recognition receptors (PRRs) located on the plasma membrane of plant cells. These receptors are typically receptor-like kinases (RLKs) or receptor-like proteins (RLPs).

-

Early Signaling Events: The binding of the oligosaccharide to its receptor triggers a rapid series of intracellular events, including:

-

An influx of calcium ions (Ca²⁺) into the cytosol.

-

The production of reactive oxygen species (ROS), often referred to as an "oxidative burst."

-

The activation of mitogen-activated protein kinase (MAPK) cascades.

-

-

Downstream Defense Responses: These early signaling events lead to a broader defense response, which includes:

-

The reinforcement of the cell wall through callose deposition and lignification.

-

The synthesis of antimicrobial compounds, such as phytoalexins.

-

The expression of defense-related genes, including those encoding pathogenesis-related (PR) proteins.

-

This signaling pathway ultimately enhances the plant's resistance to pathogens.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and quantification of this compound from plant biomass.

Caption: Proposed signaling pathway for xylan-derived oligosaccharides as DAMPs in plants.

References

- 1. Frontiers | A Transcriptomic Analysis of Xylan Mutants Does Not Support the Existence of a Secondary Cell Wall Integrity System in Arabidopsis [frontiersin.org]

- 2. Frontiers | Integrity of xylan backbone affects plant responses to drought [frontiersin.org]

- 3. Plant cell wall integrity maintenance in model plants and crop species-relevant cell wall components and underlying guiding principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Frontiers | Arabinoxylan-Oligosaccharides Act as Damage Associated Molecular Patterns in Plants Regulating Disease Resistance [frontiersin.org]

Xylotriose as a Component of Xylooligosaccharides (XOS): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Xylooligosaccharides (XOS) are functional oligosaccharides derived from the deconstruction of xylan, a major component of plant hemicellulose.[1] These non-digestible carbohydrates are composed of xylose units linked by β-(1,4) glycosidic bonds and are recognized for their significant prebiotic properties.[1][2] Among the various XOS oligomers, xylotriose, a trisaccharide with a degree of polymerization (DP) of three, is a key bioactive component.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its production, analysis, biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of prebiotics.

Chemical Properties and Structure

This compound is a trisaccharide composed of three β-D-xylose molecules linked linearly by β(1→4) glycosidic bonds.[5][6] As a reducing sugar, it possesses a free anomeric carbon on the terminal xylose unit.[5] Its water-soluble nature and resistance to digestion by human enzymes allow it to transit to the colon intact, where it is fermented by the gut microbiota.[5]

| Property | Description |

| IUPAC Name | (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol[6] |

| Molecular Formula | C15H26O13[6] |

| Molecular Weight | 414.36 g/mol [6] |

| CAS Number | 47592-59-6[6] |

| Solubility | Water-soluble[5] |

| Digestibility | Resistant to human digestive enzymes[5] |

Production of this compound from Lignocellulosic Biomass

The primary method for producing XOS, including this compound, is through the enzymatic hydrolysis of xylan-rich lignocellulosic biomass.[2][4] Various agricultural and forestry byproducts, such as corncobs, wheat straw, sugarcane bagasse, and rice husks, serve as abundant and low-cost raw materials.[1][7]

The enzymatic approach is favored over chemical methods due to its specificity, milder reaction conditions, and the avoidance of undesirable byproducts.[2] Endo-β-1,4-xylanases are the key enzymes that randomly cleave the β-(1,4)-glycosidic bonds in the xylan backbone, releasing a mixture of xylooligosaccharides with varying degrees of polymerization, including xylobiose, this compound, and xylotetraose.[7][8] The composition of the final XOS product can be influenced by the source of the xylan, the type of xylanase used, and the hydrolysis conditions.[7][9]

Quantitative Data on XOS Production

The yield and composition of XOS, including the relative abundance of this compound, vary depending on the biomass source and the enzymatic hydrolysis conditions.

| Biomass Source | Pretreatment | Enzyme Source | XOS Yield (%) | Reference |

| Birchwood xylan | None | Talaromyces amestolkiae GH11 xylanase | 28.8 | [7] |

| Sugarcane bagasse | Alkaline | Aspergillus versicolor xylanase | 67.43 | [10] |

| Sugarcane leaf | Alkaline | Aspergillus versicolor xylanase | 69.71 | [10] |

| Poplar sawdust | None | Recombinant Micromonospora sp. xylanase | 63.8 | [11] |

| Oil palm frond | Alkaline | Commercial (Cellic® HTec2) | 62.5 | [12] |

| Jiuzao | Autohydrolysis | Thermostable xylanase (XynAR) | 34.2 | [4] |

Biological Activities and Mechanism of Action

This compound, as a key component of XOS, exerts its biological effects primarily through its role as a prebiotic.[5] Prebiotics are selectively utilized by host microorganisms, conferring a health benefit.[13]

Prebiotic Effects and Gut Microbiota Modulation

This compound selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[3][14] This bifidogenic effect contributes to a healthier gut microbial balance.[3] The fermentation of this compound by these probiotic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3][13]

These SCFAs have numerous beneficial effects on the host, including:

-

Lowering colonic pH: This inhibits the growth of pathogenic bacteria.[15]

-

Serving as an energy source for colonocytes: Butyrate is the preferred energy source for intestinal epithelial cells.[13]

-

Modulating the immune system: SCFAs can influence immune cell function and reduce inflammation.[16][17]

Signaling Pathways

The beneficial effects of this compound on host health are mediated through the modulation of various signaling pathways, primarily as a consequence of its impact on the gut microbiota and the production of SCFAs. While direct interaction of this compound with host cell receptors is not well-established, its fermentation products can influence key inflammatory pathways.

Applications

The prebiotic and health-promoting properties of this compound and XOS have led to their application in various industries.

-

Functional Foods and Beverages: XOS are incorporated into a variety of food products to enhance their nutritional value and promote gut health.[1][5]

-

Dietary Supplements: XOS are available as standalone prebiotic supplements.[13]

-

Pharmaceuticals: The potential of XOS to modulate the gut microbiota and immune system makes them attractive candidates for drug development, particularly for inflammatory bowel diseases and other gut-related disorders.[1][16]

-

Biotechnology: this compound serves as a substrate for studying the activity of xylanolytic enzymes and in the production of biofuels.[5]

Experimental Protocols

Enzymatic Production of Xylooligosaccharides (XOS)

This protocol describes the general procedure for producing XOS, including this compound, from a xylan source using a commercial xylanase.

Materials:

-

Xylan source (e.g., birchwood xylan, corncob xylan)

-

Commercial endo-β-1,4-xylanase (e.g., from Aspergillus niger)

-

Sodium citrate buffer (0.05 M, pH 5.3)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Prepare a 1% (w/v) xylan solution in 0.05 M sodium citrate buffer.

-

Pre-incubate the xylan solution at the optimal temperature for the xylanase (e.g., 50°C) for 10 minutes.

-

Add the xylanase to the xylan solution at a predetermined enzyme loading (e.g., 10 U/g of xylan).

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified time (e.g., 2-24 hours).

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

-

Centrifuge the mixture to remove any insoluble material.

-

Analyze the supernatant for XOS content and composition using HPAEC-PAD or HPLC.

Analysis of Xylooligosaccharides by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the separation and quantification of oligosaccharides.

Instrumentation:

-

HPAEC system (e.g., Dionex ICS-5000)

-

CarboPac series analytical column (e.g., PA100 or PA200)

-

Pulsed Amperometric Detector with a gold electrode

Reagents:

-

Sodium hydroxide (NaOH) solutions (e.g., 100 mM, 500 mM)

-

Sodium acetate (NaOAc) solution (e.g., 1 M)

-

Xylooligosaccharide standards (xylobiose, this compound, etc.)

-

Ultrapure water

Procedure:

-

Prepare mobile phase eluents (e.g., Eluent A: 100 mM NaOH; Eluent B: 100 mM NaOH with 1 M NaOAc).

-

Set up a gradient elution program to separate the XOS. A typical gradient might involve increasing the concentration of sodium acetate over time to elute oligosaccharides of increasing DP.

-

Prepare a standard curve by injecting known concentrations of xylobiose, this compound, and other XOS standards.

-

Filter the samples through a 0.22 µm syringe filter.

-

Inject the prepared samples into the HPAEC-PAD system.

-

Identify and quantify the individual XOS in the samples by comparing their retention times and peak areas to the standards.

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol outlines a method to assess the prebiotic activity of this compound by monitoring its fermentation by human gut bacteria.

Materials:

-

Anaerobic chamber or system

-

Basal fermentation medium (containing peptone, yeast extract, salts, etc.)

-

This compound

-

Fresh human fecal samples from healthy donors

-

Phosphate buffered saline (PBS), anaerobic

-

Sterile, anaerobic culture tubes or vials

Procedure:

-

Prepare the basal fermentation medium and sterilize it. Add this compound as the primary carbon source at a final concentration of, for example, 1% (w/v).

-

Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobic PBS.

-

Inoculate the fermentation medium with the fecal slurry (e.g., a 10% v/v inoculation).

-

Incubate the cultures anaerobically at 37°C.

-

Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

-

At each time point, measure the pH of the culture and collect supernatant for SCFA analysis.

-

Bacterial DNA can also be extracted from the culture pellets for microbial community analysis (e.g., 16S rRNA gene sequencing).

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)

This protocol describes the analysis of SCFAs (acetate, propionate, butyrate) in fermentation samples using GC with a Flame Ionization Detector.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for SCFA analysis (e.g., DB-FFAP)

-

Internal standard (e.g., 2-ethylbutyric acid)

-

SCFA standards (acetic, propionic, butyric acid)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Centrifuge

Procedure:

-

Prepare a standard curve with known concentrations of acetate, propionate, and butyrate, each containing the internal standard.

-

To 1 mL of fermentation supernatant, add a known amount of the internal standard.

-

Acidify the sample by adding HCl (e.g., 100 µL of 5M HCl).

-

Extract the SCFAs by adding an extraction solvent (e.g., 1 mL of diethyl ether) and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a new vial for GC analysis.

-

Inject 1 µL of the extract into the GC-FID.

-

Quantify the SCFAs by comparing the peak area ratios of the SCFAs to the internal standard against the standard curve.

Regulatory Status

In the United States, xylooligosaccharides are generally recognized as safe (GRAS) for use in various food products. The FDA has responded with "no questions" to several GRAS notices for XOS derived from various sources, such as sugarcane, for use as a food ingredient at specified levels.[14][18]

Conclusion

This compound is a significant bioactive component of xylooligosaccharides with well-documented prebiotic effects. Its ability to modulate the gut microbiota and promote the production of beneficial short-chain fatty acids underscores its potential for improving gut health and influencing systemic well-being. The established methods for its production from sustainable biomass and its analysis provide a solid foundation for further research and development in the food, pharmaceutical, and biotechnology sectors. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and professionals seeking to explore the therapeutic applications of this promising prebiotic.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. mdpi.com [mdpi.com]

- 5. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. opensourceforu.com [opensourceforu.com]

- 7. web.mit.edu [web.mit.edu]

- 8. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 11. stackoverflow.com [stackoverflow.com]

- 12. Metabolic Network Drawing [biostars.org]

- 13. cib.csic.es [cib.csic.es]

- 14. mdpi.com [mdpi.com]

- 15. fillcolor | Graphviz [graphviz.org]

- 16. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. color | Graphviz [graphviz.org]

- 18. Understanding Graphics Contrast [w3c.github.io]

The Pivotal Role of Xylotriose in the Enzymatic Hydrolysis of Xylan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic hydrolysis of xylan, a major component of hemicellulose, is a cornerstone of biorefinery processes and is of significant interest in various industrial and pharmaceutical applications. This technical guide delves into the multifaceted role of xylotriose, a key xylooligosaccharide (XOS) produced during this process. This compound is not merely a transient intermediate; it actively participates in the regulation of xylanase expression and can influence the kinetic behavior of xylanolytic enzymes. Understanding the production, function, and analytical quantification of this compound is paramount for optimizing xylan degradation and for the targeted production of bioactive oligosaccharides. This document provides a comprehensive overview of the subject, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Enzymatic Degradation of Xylan

Xylan, a complex heteropolysaccharide, constitutes a significant portion of plant biomass. Its backbone is primarily composed of β-1,4-linked D-xylose residues, which can be substituted with various side groups. The complete enzymatic degradation of this intricate structure requires a synergistic consortium of enzymes, primarily endo-1,4-β-xylanases (EC 3.2.1.8) and β-D-xylosidases (EC 3.2.1.37).

Endo-β-1,4-xylanases randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone, releasing a mixture of xylooligosaccharides (XOS) of varying degrees of polymerization (DP), including xylobiose (X2), this compound (X3), xylotetraose (X4), and larger oligosaccharides.[1] β-D-xylosidases then act on these shorter XOS, hydrolyzing them from the non-reducing end to release xylose (X1) monomers.[1] The efficiency of this overall process is influenced by several factors, including the type and concentration of the enzymes, the structure of the xylan substrate, and the reaction conditions. A critical, and often overlooked, aspect is the role of the hydrolysis products themselves, particularly this compound, in modulating the enzymatic activity and gene expression.

The Formation and Significance of this compound

This compound is a prominent product of the initial stages of xylan hydrolysis by endo-β-1,4-xylanases, particularly those belonging to the Glycoside Hydrolase (GH) families 10 and 11. The relative yield of this compound compared to other XOS is dependent on the specific enzyme's mode of action and the substrate's structural characteristics. For instance, some xylanases have a preference for producing shorter oligosaccharides like xylobiose and this compound.[2]

Beyond its role as an intermediate destined for further breakdown, this compound, along with other small XOS, has been identified as a potent bioactive molecule. These oligosaccharides are recognized as prebiotics, selectively stimulating the growth of beneficial gut microbiota.[3] Furthermore, they can act as signaling molecules in microorganisms, triggering the expression of the very enzymes responsible for their production.

The Dual Role of this compound: Inducer and Inhibitor

This compound exhibits a fascinating dual functionality in the enzymatic hydrolysis of xylan, acting as both an inducer of xylanase gene expression and, under certain conditions, an inhibitor of enzymatic activity.

This compound as an Inducer of Xylanase Gene Expression

In many filamentous fungi, such as those of the genus Aspergillus, the expression of xylanolytic enzyme-encoding genes is tightly regulated and induced by the presence of xylan or its degradation products.[4][5] Small xylooligosaccharides, including this compound, can be taken up by the fungal cell and act as inducers. This induction is primarily mediated by a transcriptional activator protein known as XlnR.[4][5]

The binding of an inducer molecule, such as a xylooligosaccharide, to XlnR triggers a conformational change that allows XlnR to bind to specific promoter regions (XlnR binding sites) of the xylanolytic genes, thereby initiating their transcription.[6] This regulatory mechanism allows the microorganism to efficiently produce the necessary enzymes only when a suitable substrate is available, conserving cellular resources.

This compound as an Inhibitor of Xylanolytic Enzymes

The accumulation of hydrolysis products, including this compound, can lead to feedback inhibition of the enzymes involved in xylan degradation. This is a common regulatory mechanism in enzymatic reactions.

-

Substrate Inhibition of β-Xylosidases: this compound can act as a substrate for β-xylosidases, but at high concentrations, it can also cause substrate inhibition.[1] This phenomenon occurs when the enzyme has two binding sites for the substrate, and the binding of a second substrate molecule to a non-catalytic site inhibits the enzyme's activity.

-

Product Inhibition of Endo-xylanases: While less extensively documented for this compound specifically, product inhibition of endo-xylanases by the accumulation of XOS is a known phenomenon. The binding of product molecules to the active site can prevent the binding of new substrate molecules, thereby slowing down the overall reaction rate.

Quantitative Analysis of this compound and Other Hydrolysis Products

Accurate quantification of this compound and other XOS is crucial for understanding the kinetics of xylan hydrolysis and for quality control in the production of prebiotics. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Yields of this compound from Different Xylan Sources

The yield of this compound is highly dependent on the xylan source and the enzyme used. The following table summarizes representative data on the production of XOS, including this compound, from various substrates.

| Substrate | Enzyme(s) | Xylobiose (X2) Yield | This compound (X3) Yield | Other XOS Yield | Total XOS Yield | Reference(s) |

| Sugarcane Bagasse | Xylanase from T. lanuginosus | - | - | - | 10.10 mg/ml | [3] |

| Birchwood Xylan | Endo-xylanase | - | Major Product | Xylotetraose also major | 99% conversion | [7] |

| Beechwood Xylan | Endo-xylanase | - | Major Product | Xylotetraose also major | 89% conversion | [7] |

| Sugarcane Bagasse | Enzyme cocktail | - | - | X4, X5, X6 | 93.1% | [8] |

Note: Direct comparative yields of individual XOS are often not reported in a standardized manner, making direct comparisons challenging. The table provides an overview of reported findings.

Kinetic Parameters of Enzymes Acting on this compound

The interaction of this compound with xylanolytic enzymes can be quantified by determining key kinetic parameters.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Ki (mM) | Inhibition Type | Reference(s) |

| β-Xylosidase (GH39) | Thermoanaerobacterium sp. | This compound | 0.144 ± 0.011 | 2.0 ± 0.1 | 1.7 ± 0.1 | Substrate | [1] |

| Endo-1,4-β-xylanase II | Trichoderma reesei | This compound | - | - | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in xylan hydrolysis.

Enzymatic Hydrolysis of Xylan

This protocol describes a general procedure for the enzymatic hydrolysis of a xylan source to produce xylooligosaccharides.

Materials:

-

Xylan source (e.g., birchwood xylan, beechwood xylan)

-

Purified endo-β-1,4-xylanase

-

Buffer solution (e.g., 50 mM sodium citrate buffer, pH 5.0)

-

Water bath or incubator

-

Microcentrifuge tubes

-

Heating block or boiling water bath

Procedure:

-

Prepare a 1% (w/v) suspension of the xylan source in the buffer solution.

-

Pre-incubate the xylan suspension at the optimal temperature for the xylanase (e.g., 50°C) for 10 minutes.

-

Add the purified xylanase to the xylan suspension to a final concentration of, for example, 10 U/g of xylan.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a defined period (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot of the reaction mixture and immediately stop the enzymatic reaction by heating at 100°C for 10 minutes.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any remaining insoluble substrate.

-

Collect the supernatant containing the soluble xylooligosaccharides for analysis.

Quantification of Xylooligosaccharides by HPLC

This protocol outlines a method for the analysis of XOS using HPLC with a Refractive Index Detector (RID).

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Aminex HPX-87H or a similar ion-exclusion column suitable for carbohydrate analysis.

Reagents:

-

Ultrapure water (HPLC grade)

-

Sulfuric acid (H₂SO₄), analytical grade

-

Xylose, xylobiose, this compound, and other XOS standards

Chromatographic Conditions:

-

Mobile Phase: 5 mM H₂SO₄ in ultrapure water. The mobile phase should be filtered through a 0.22 µm membrane and degassed before use.

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 60-65°C

-

Detector Temperature: 40°C

-

Injection Volume: 20 µL

Procedure:

-

Sample Preparation: Dilute the supernatant from the enzymatic hydrolysis (Section 5.1) with the mobile phase to a concentration within the linear range of the detector. Filter the diluted samples through a 0.22 µm syringe filter before injection.[9]

-

Standard Curve Preparation: Prepare a series of standard solutions of xylose, xylobiose, this compound, etc., in the mobile phase at known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration for each standard.

-

Sample Analysis: Inject the prepared samples into the HPLC system.

-

Data Analysis: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each XOS using the corresponding standard curve.

Xylanase Activity Assay (DNS Method)

This is a widely used method for determining the total reducing sugars released during xylan hydrolysis.

Materials:

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

1% (w/v) Birchwood xylan in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0)

-

Enzyme solution (appropriately diluted)

-

Spectrophotometer

Procedure:

-

Add 0.5 mL of the enzyme solution to 0.5 mL of the 1% xylan solution.

-

Incubate the mixture at the optimal temperature for the enzyme for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes.

-

Cool the tubes to room temperature and add 8.0 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of xylose.

-

One unit of xylanase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents (as xylose) per minute under the assay conditions.

Conclusion and Future Perspectives

This compound plays a more complex and significant role in the enzymatic hydrolysis of xylan than being a simple intermediate. Its functions as a substrate, an inducer of gene expression, and a potential inhibitor of xylanolytic enzymes highlight the intricate feedback mechanisms that govern this biological process. For researchers and professionals in biotechnology and drug development, a thorough understanding of these roles is essential for the rational design of enzymatic cocktails, the optimization of biorefinery processes, and the targeted production of prebiotic xylooligosaccharides.

Future research should focus on elucidating the specific inhibitory constants of this compound on a wider range of endo-xylanases from different GH families. Furthermore, a more detailed quantitative understanding of how the concentration of this compound and other XOS influences the induction of the XlnR regulon will be crucial for fine-tuning enzyme production in industrial fermentations. The continued exploration of the multifaceted nature of this compound will undoubtedly unlock new possibilities for the efficient and sustainable utilization of xylan-rich biomass.

References

- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Analysis for the Production of Xylooligosaccharides via Enzymatic Hydrolysis from Sugarcane Bagasse and Coconut Coir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Transcriptional Activator XlnR Regulates Both Xylanolytic and Endoglucanase Gene Expression in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A transcriptional activator, AoXlnR, controls the expression of genes encoding xylanolytic enzymes in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. xylooligosaccharide.com [xylooligosaccharide.com]

The Metabolic Crossroads of Xylotriose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylotriose, a key xylooligosaccharide derived from the enzymatic hydrolysis of xylan, stands at a critical metabolic intersection in various biological systems. Its efficient catabolism is a cornerstone of lignocellulosic biomass conversion for biofuel production and a pivotal process in gut microbiome dynamics. Furthermore, the signaling roles of xylooligosaccharides are emerging as crucial determinants in microbial gene regulation. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, tailored for researchers, scientists, and drug development professionals. We present a synthesis of current knowledge, encompassing transport mechanisms, enzymatic degradation, and downstream metabolic fates. This guide is supplemented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate a comprehensive understanding and empower further research in this significant field.

Introduction

This compound[1], a trisaccharide composed of three β-1,4-linked xylose units, is a primary product of the enzymatic degradation of xylan, the second most abundant polysaccharide in plant biomass. Its metabolism is a focal point in various research and industrial applications, from sustainable energy production to human health. In the context of biorefineries, the complete utilization of all sugars derived from lignocellulose, including this compound, is paramount for economic viability. In the realm of gut microbiology, the ability of commensal bacteria to metabolize xylooligosaccharides like this compound contributes significantly to the host's energy balance and gut health. This guide delves into the core molecular processes governing this compound metabolism, providing a technical foundation for its study and exploitation.

This compound Transport: The Gateway to Metabolism

The journey of this compound metabolism begins with its transport across the cell membrane. In many microorganisms, specialized transporters are responsible for the uptake of xylooligosaccharides.

Fungal and Yeast Transporters

In the cellulolytic fungus Neurospora crassa, the cellodextrin transporter CDT-2 has been identified as a key transporter for xylobiose, this compound, and xylotetraose. When this transporter is expressed in Saccharomyces cerevisiae, the yeast gains the ability to import these xylooligosaccharides.[2][3] This highlights a potential strategy for engineering industrial yeast strains for more efficient fermentation of hemicellulosic sugars.

Enzymatic Degradation of this compound

Once inside the cell, or in some cases, at the cell surface, this compound is hydrolyzed into its constituent monosaccharide, xylose. This process is primarily mediated by β-xylosidases.

Extracellular Degradation

In many xylanolytic bacteria, the initial breakdown of xylan into smaller oligosaccharides, including this compound, occurs extracellularly. This is accomplished by a consortium of secreted enzymes, primarily endoxylanases.[4][5][6][7][8][9] For instance, in the marine bacterium Vibrio sp. EA2, two extracellular β-1,3-xylanases break down β-1,3-xylan into β-1,3-xylooligomers, which are then internalized.[4][5]

Intracellular Hydrolysis

Following transport into the cytoplasm, this compound is cleaved into xylose monomers by intracellular β-xylosidases.[4][5][9][10] These enzymes belong to various glycoside hydrolase (GH) families and exhibit diverse substrate specificities and kinetic properties. For example, a GH39 β-xylosidase from Thermoanaerobacterium sp. has been shown to hydrolyze this compound.[7]

Central Metabolism of Xylose Derived from this compound

The xylose liberated from this compound enters the central carbon metabolism through dedicated pathways, which ultimately converge on the pentose phosphate pathway (PPP).

Xylose Isomerase Pathway

Prevalent in bacteria, this pathway directly converts D-xylose to D-xylulose via the enzyme xylose isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate of the PPP.[11][12]

Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway

This pathway is common in eukaryotic microorganisms like yeasts and fungi.[12][13] It involves a two-step conversion of D-xylose to D-xylulose. First, xylose reductase (XR) reduces D-xylose to xylitol, utilizing NADPH or NADH as a cofactor. Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, typically using NAD⁺. As in the isomerase pathway, D-xylulose is then phosphorylated to D-xylulose-5-phosphate.[12]

Signaling and Regulation of this compound Metabolism

The presence of this compound and other xylooligosaccharides can act as a signal to induce the expression of genes required for their transport and metabolism.

While direct evidence for this compound as a specific signaling molecule is still emerging, studies have shown that xylooligosaccharides, in general, can induce the expression of β-xylosidases and other xylanolytic enzymes in various microorganisms.[14] In the fungus Trichoderma reesei, the disaccharide xylobiose has been identified as a strong inducer for the expression of genes encoding xylose reductase and xylitol dehydrogenase.[6] It is plausible that this compound plays a similar inductive role, potentially through dedicated receptors and signaling cascades that remain to be fully elucidated.

Quantitative Data on this compound Metabolism

Table 1: Kinetic Parameters of β-Xylosidases on this compound

| Enzyme Source | GH Family | Substrate | Km (mM) | kcat (s-1) | Ki (mM) | Reference |

| Thermoanaerobacterium sp. JW/SL YS485 | 39 | This compound | 0.144 ± 0.011 | 2.0 ± 0.1 | 1.7 ± 0.1 | [7] |

| Thermoanaerobacterium saccharolyticum JW/SL-YS485 | 120 | This compound | - | - | - | [13] |

| Bifidobacterium adolescentis LMG10502 | 120 | This compound | - | - | - | [13] |

Note: '-' indicates data not available in the cited literature. The Ki value for the Thermoanaerobacterium sp. enzyme indicates substrate inhibition.

Table 2: Fermentation Products from Xylose (derived from this compound)

| Organism | Substrate(s) | Fermentation Conditions | Major Products | Product Yield (g/g substrate) | Reference |

| Enterobacter asburiae JDR-1 | Xylose and Glucuronate | Anaerobic | Acetic acid, Ethanol | - | [9] |

| Saccharomyces cerevisiae (recombinant) | Xylose and Glucose | Anaerobic Chemostat | Ethanol, Xylitol, Glycerol | Ethanol: ~0.21 (from xylose) | [15] |

| Pichia pastoris (engineered) | Glucose | Shake Flask | Xylitol | 0.14 | [16] |

| Pichia pastoris (engineered) | Glycerol | Shake Flask | Xylitol | 0.35 | [16] |

Note: '-' indicates specific yield data not provided in the reference.

Experimental Protocols

Purification of Recombinant β-Xylosidase

This protocol is adapted from methods described for the purification of a recombinant β-xylosidase from Bacillus licheniformis expressed in E. coli.[3][17]

-

Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant β-xylosidase in a suitable lysis buffer (e.g., 50 mM phosphate buffer, pH 8.0, containing 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.

-

Affinity Chromatography: If the recombinant protein is His-tagged, apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound recombinant β-xylosidase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: If necessary, exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme-Coupled Assay for β-Xylosidase Activity on this compound

This protocol is based on the enzyme-coupled assay described by Decker et al. (2005).[7]

-

Reaction Setup: In a microtiter plate or PCR tubes, prepare a reaction mixture containing the purified β-xylosidase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction, for example, by heat inactivation.

-

Xylose Quantification: The amount of D-xylose produced is then quantified using a coupled enzyme assay. This typically involves xylose dehydrogenase, which oxidizes xylose and reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

-

Kinetic Parameter Calculation: From the initial reaction rates at different this compound concentrations, kinetic parameters (Km, Vmax, and kcat) can be determined by fitting the data to the Michaelis-Menten equation.

Quantitative Analysis of Xylooligosaccharides by HPLC

This protocol is based on standard HPLC methods for xylooligosaccharide analysis.[2][4][5][6][18]

-

Sample Preparation: Prepare aqueous solutions of xylooligosaccharide standards (xylobiose, this compound, etc.) and the experimental samples. If necessary, samples may require cleanup steps like ethanol precipitation or solid-phase extraction to remove interfering substances.

-

HPLC System: Use an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., a Bio-Rad Aminex HPX-87P or a similar column) and a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Mobile Phase: The mobile phase is typically high-purity water, run isocratically.

-

Chromatographic Conditions: Set the column temperature (e.g., 80-85°C) and flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

-

Standard Curve: Inject known concentrations of the xylooligosaccharide standards to generate a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject the experimental samples and determine the concentrations of this compound and other xylooligosaccharides by comparing their peak areas to the standard curve.

Visualizations

Metabolic Pathway of this compound

Caption: Overview of this compound Metabolism.

Experimental Workflow for Studying this compound Metabolism

Caption: Workflow for Investigating this compound Metabolism.

Conclusion and Future Perspectives

The metabolic pathways involving this compound are well-characterized in a general sense, from transport and enzymatic breakdown to the integration of its constituent xylose into central metabolism. However, significant opportunities for deeper understanding and technological advancement remain. Future research should focus on the discovery and characterization of novel, highly efficient this compound transporters and β-xylosidases from diverse microbial sources. A more detailed elucidation of the signaling pathways that specifically respond to this compound will be crucial for the rational engineering of microorganisms with optimized this compound utilization capabilities. Furthermore, comprehensive metabolomic and fluxomic studies under various conditions will provide a more dynamic and quantitative picture of how cells process this important xylooligosaccharide. Such knowledge will be instrumental in advancing the development of sustainable biorefineries and in harnessing the prebiotic potential of xylooligosaccharides for human and animal health.

References

- 1. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xylooligosaccharide.com [xylooligosaccharide.com]

- 3. Purification and Characterization of a recombinant β-Xylosidase from Bacillus licheniformis ATCC 14580 into E. coli Bl21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Graphviz [graphviz.org]